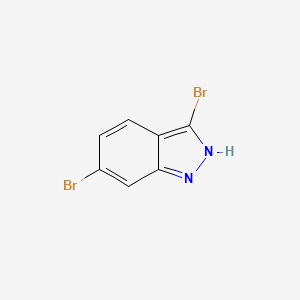

3,6-Dibromo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVUZQPJNJJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646268 | |

| Record name | 3,6-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-84-6 | |

| Record name | 3,6-Dibromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-1H-indazole: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-1H-indazole is a halogenated heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid bicyclic structure, featuring bromine atoms at the 3 and 6 positions, provides strategic points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies related to this compound. It includes detailed experimental protocols for its synthesis and subsequent functionalization, along with a discussion of its potential applications in targeting key signaling pathways relevant to cancer therapy.

Chemical Structure and Properties

This compound is a derivative of indazole, an aromatic heterocyclic organic compound. The structure consists of a fused benzene and pyrazole ring system, with bromine substituents at positions 3 and 6.

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,1.5!"]; C3a [label="C", pos="0,2!"]; C4 [label="C", pos="0.866,1.5!"]; C5 [label="C", pos="0.866,0.5!"]; C6 [label="C", pos="0,-0.5!"]; C7 [label="C", pos="-0.866,-0.5!"]; C7a [label="C", pos="-1.732,0!"]; H1 [label="H", pos="0.5,-0.1!"]; Br3 [label="Br", pos="-1.732,2.5!"]; Br6 [label="Br", pos="0,-1.5!"]; H4 [label="H", pos="1.732,1.8!"]; H5 [label="H", pos="1.732,0.2!"]; H7 [label="H", pos="-1.732,-1!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N2; C3a -- C7a [style=invis];

// Aromatic ring indication (optional, can be tricky to represent well) // You can add a circle in the center of the rings // center_benzene [shape=point, pos="0.288,0.833!"]; // center_pyrazole [shape=point, pos="-0.577,0.833!"];

// Substituent bonds N1 -- H1; C3 -- Br3; C6 -- Br6; C4 -- H4; C5 -- H5; C7 -- H7; } }

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the properties for this compound are predicted through computational models.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 885521-84-6 | [1] |

| Molecular Formula | C₇H₄Br₂N₂ | [1] |

| Molecular Weight | 275.93 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | >210°C (dec.) (for 3,6-diiodo-1H-indazole) | [2] |

| Boiling Point | 390.8 ± 22.0 °C at 760 mmHg (Predicted) | - |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | - |

| Flash Point | 190.2 ± 22.3 °C (Predicted) | - |

| logP | 3.08 (Predicted) | - |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N1-H |

| ~7.8 | d | 1H | H4 |

| ~7.6 | s | 1H | H7 |

| ~7.4 | d | 1H | H5 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~141 | C7a |

| ~130 | C3 |

| ~128 | C5 |

| ~124 | C4 |

| ~122 | C3a |

| ~118 | C6 |

| ~115 | C7 |

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | N-H stretch |

| 1620-1600 | C=C aromatic stretch |

| 1500-1450 | C=N stretch |

| 850-750 | C-H aromatic out-of-plane bend |

| 700-550 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Exact Mass | 273.87412 u |

| Monoisotopic Mass | 273.87412 u |

| Major Predicted Fragments (m/z) | 274, 195, 116, 89 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted aniline. The following is a proposed synthetic protocol based on established methods for analogous compounds.[3]

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Bromo-1H-indazole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-1H-indazole (1 equivalent) in glacial acetic acid.

-

Bromination: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of bromine (1.1 equivalents) in acetic acid can be added dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 4-6 hours or until completion.

-

Work-up: Once the reaction is complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Bromo-substituted indazoles, such as this compound, are particularly valuable as they serve as versatile intermediates for the synthesis of more complex molecules through cross-coupling reactions.

Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, the natural substrate for kinases, allowing indazole-based compounds to act as competitive inhibitors.

The bromine atoms on this compound can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the systematic introduction of various substituents to probe the ATP-binding pocket of different kinases and optimize inhibitor potency and selectivity.

Figure 3: Key cross-coupling reactions for the functionalization of this compound.

Targeting VEGFR and PLK4 Signaling Pathways

Derivatives of bromo-indazoles have shown promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-like Kinase 4 (PLK4).[4][5]

VEGFR Signaling: VEGFRs are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8][9] Inhibiting VEGFR signaling can starve tumors of their blood supply.

Figure 4: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by a 3,6-disubstituted indazole derivative.

PLK4 Signaling: PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.[10][11][12][13][14] Inhibiting PLK4 can disrupt cancer cell division.

Figure 5: Simplified PLK4 signaling pathway and the potential point of inhibition by a 3,6-disubstituted indazole derivative.

Experimental Protocols for Further Development

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 4 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and the base.

-

Solvent Addition: Add the degassed solvent system under an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol for In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase.

Materials:

-

Purified kinase (e.g., VEGFR-2, PLK4)

-

Kinase-specific substrate and ATP

-

Synthesized 3,6-disubstituted indazole derivatives

-

ADP-Glo™ Kinase Assay Kit

-

Assay plates and a plate reader capable of measuring luminescence

Procedure:

-

Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC₅₀ value for the test compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical handles allow for diverse functionalization through robust and well-established synthetic protocols like the Suzuki-Miyaura coupling. The indazole scaffold is a well-recognized pharmacophore for kinase inhibition, and derivatives of this compound hold promise for the development of novel therapeutics targeting key signaling pathways in oncology, such as those mediated by VEGFR-2 and PLK4. This guide provides a foundational resource for researchers to facilitate the synthesis, characterization, and further development of this important chemical entity.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3,6-Dibromo-1H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in oncology.[1][2][3] The data and protocols presented herein serve as a critical resource for professionals engaged in drug discovery and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in both synthetic and biological contexts. While specific experimental data for this exact molecule is sparse in publicly available literature, properties can be estimated based on data from structurally related analogs and computational predictions.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 6-Bromo-3-iodo-1H-indazole[4] | 6-Bromo-1H-indazole[5][6] | 5-Bromo-1H-indazole |

| Molecular Formula | C₇H₄Br₂N₂ | C₇H₄BrIN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ |

| Molecular Weight | ~275.93 g/mol | 322.93 g/mol | 197.03 g/mol | 197.03 g/mol |

| Appearance | White to off-white solid (predicted) | Not specified | White to yellow to tan to brown solid | Powder |

| Melting Point | Not available | Not available | 180-186 °C | 123-127 °C |

| LogP (Calculated) | Not available | 2.93 | 2.3 - 2.6 | Not available |

| Topological Polar Surface Area (TPSA) | Not available | 28.68 Ų | Not available | Not available |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |

Note: Properties for this compound are largely inferred due to a lack of direct experimental data in the searched literature. Data for related compounds are provided for comparison.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound. The following protocols are based on established methods for the synthesis and analysis of similar brominated indazole derivatives.

1. Synthesis of Halogenated Indazoles

The synthesis of di-halogenated indazoles often involves the halogenation of a suitable indazole precursor. A representative protocol for the iodination of 6-bromo-1H-indazole to yield 6-bromo-3-iodo-1H-indazole is presented below, which can be adapted for the synthesis of this compound, likely by using a brominating agent instead of iodine.[1][7]

Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [1][7]

-

Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equivalent) in Dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH, 2.0 equivalents) to the solution.

-

Halogenation: Add a solution of iodine (I₂, 1.5 equivalents) in DMF dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which should result in the precipitation of a white solid.

-

Isolation: Filter the solid and dry it to obtain the 6-bromo-3-iodo-1H-indazole product.

A general workflow for the synthesis and purification of a halogenated indazole is depicted below.

2. Quality Control and Analytical Methods

Ensuring the purity and identity of synthesized this compound is paramount. A standard quality control workflow involves spectroscopic and chromatographic techniques.[6][8]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment [6]

-

Sample Preparation: Accurately weigh and dissolve the 6-Bromo-1H-indazole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common starting point.

-

Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Calculate the purity of the compound based on the area percentage of the main peak.

The general workflow for quality control is illustrated in the diagram below.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Profiling of 3,6-Dibromo-1H-indazole: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the spectral data for 3,6-dibromo-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, supported by detailed experimental protocols and a visual representation of the analytical workflow.

While a complete set of publicly available experimental spectra for this compound is limited, this guide consolidates available data for structurally similar compounds, namely 6-bromo-1H-indazole and 6-bromo-3-iodo-1H-indazole, to provide a robust predictive framework for its characterization.

Quantitative Data Summary

The following tables summarize the expected and observed spectral data for this compound and its close analogs. It is crucial to note that where experimental data for the target molecule is unavailable, predicted values or data from related compounds are provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency | Reference |

| 6-Bromo-1H-indazole | 8.03 | s | 1H | H3 | CD₃OD | 400 MHz | [1] |

| 7.67-7.72 | m | 2H | H4, H7 | ||||

| 7.24-7.26 | m | 1H | H5 | ||||

| 6-Bromo-3-iodo-1H-indazole | 13.62 | s | 1H | NH | DMSO-d₆ | 400 MHz | [2] |

| 7.82 | d, J = 1.5 Hz | 1H | H7 | ||||

| 7.40 | d, J = 8.6 Hz | 1H | H4 | ||||

| 7.33 | dd, J = 8.6, 1.6 Hz | 1H | H5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~142 | C7a |

| ~138 | C3 |

| ~128 | C5 |

| ~125 | C4 |

| ~121 | C7 |

| ~117 | C6 (C-Br) |

| ~112 | C3a |

Note: The ¹³C NMR data for this compound is predicted based on established substituent effects on the indazole ring system. Experimental data for 6-bromo-1H-indazole suggests the C3 carbon appears around ~135.0 ppm.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Notes | Reference |

| 6-Bromo-3-iodo-1H-indazole | ESI | 322.9 | Corresponds to the protonated molecule. | [2] |

| This compound (Predicted) | ESI | 274.9, 276.9, 278.9 | Predicted isotopic pattern for two bromine atoms. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1450 | Medium-Strong | C=N stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-550 | Strong | C-Br stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for indazole derivatives.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary for ¹³C due to the low natural abundance of the isotope.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system (LC-MS).

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the isotopic pattern, which will be characteristic for a dibrominated compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,6-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,6-Dibromo-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted indazoles. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, alongside a comprehensive experimental protocol for acquiring such data.

Predicted ¹H NMR Spectral Data

The chemical environment of the protons in this compound is primarily influenced by the electron-withdrawing effects of the bromine atoms and the electronic structure of the indazole ring. The predicted ¹H NMR data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.50 | Doublet (d) | JH4-H5 ≈ 8.5 | 1H |

| H-5 | ~ 7.20 | Doublet of Doublets (dd) | JH5-H4 ≈ 8.5, JH5-H7 ≈ 1.5 | 1H |

| H-7 | ~ 7.85 | Doublet (d) | JH7-H5 ≈ 1.5 | 1H |

| N-H | > 10.0 | Broad Singlet (br s) | - | 1H |

Note: Predicted values are based on analysis of related bromo-substituted and other substituted indazole compounds. Actual experimental values may vary based on solvent and spectrometer frequency.

Structural and Spectral Rationale

The predicted chemical shifts and coupling patterns can be rationalized as follows:

-

H-7: This proton is situated between a bromine atom and the pyrazole ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-4: This proton is adjacent to the pyrazole ring and is expected to be a doublet due to coupling with H-5.

-

H-5: This proton will experience coupling from both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets.

-

N-H: The proton on the nitrogen of the pyrazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be chosen. Common choices for indazole derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated chloroform (CDCl₃), or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, etc.), and coupling constants (J) for each signal.

Visualization of Spin-Spin Coupling

The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling interactions between the aromatic protons of this compound.

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Dibromo-1H-indazole

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,6-Dibromo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its fragmentation behavior, along with detailed experimental protocols and data presentation to support research and analytical activities.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities. The introduction of halogen atoms, such as bromine, can significantly influence their physicochemical properties and metabolic pathways. Mass spectrometry is a powerful analytical technique for the structural elucidation of such compounds. Understanding the fragmentation patterns of halogenated indazoles like this compound is crucial for their unambiguous identification in complex matrices.

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of fragmentation events to produce a unique mass spectrum. The fragmentation of the indazole core, coupled with the characteristic isotopic signature of bromine, provides a definitive fingerprint for this molecule.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is provided below.

Objective: To determine the molecular weight and elucidate the fragmentation pathway of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as methanol or ethyl acetate.

-

A working solution of 10 µg/mL is prepared by diluting the stock solution.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

Data Presentation: Predicted Mass Spectrum Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions observed in the electron ionization mass spectrum of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) | Notes |

| 274, 276, 278 | [M]•+ | 100 | Molecular ion peak with characteristic A, A+2, A+4 pattern for two bromine atoms. |

| 195, 197 | [M - Br]•+ | 40 | Loss of one bromine radical. |

| 116 | [M - 2Br]•+ | 25 | Loss of both bromine radicals. |

| 89 | [C6H5N]•+ | 15 | Fragmentation of the indazole ring. |

| 63 | [C5H3]•+ | 20 | Further fragmentation of the aromatic system. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events involve the loss of bromine atoms and cleavage of the indazole ring.

Caption: Proposed mass spectrometry fragmentation pathway of this compound

Crystal Structure of 3,6-Dibromo-1H-indazole: A Technical Guide

Disclaimer: As of the latest literature search, the specific crystal structure of 3,6-Dibromo-1H-indazole has not been publicly deposited or published. This guide will therefore provide a detailed analysis of a closely related and structurally characterized compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole , to serve as a representative example for the crystallographic properties of substituted indazoles. Methodologies for the synthesis of related bromo-indazoles are also presented.

Introduction to Indazoles

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. Indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases. The substitution pattern on the indazole core is critical for its biological activity, and a thorough understanding of its structural chemistry is paramount for rational drug design.

Crystallographic Data Presentation

The following table summarizes the single-crystal X-ray diffraction data for the representative compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.

| Parameter | Value |

| Empirical Formula | C₁₀H₆BrN₃O₂ |

| Formula Weight | 280.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.6573(3) Å |

| b = 4.1650(1) Å | |

| c = 17.4566(3) Å | |

| α = 90° | |

| β = 102.659(1)° | |

| γ = 90° | |

| Volume | 1039.78(4) ų |

| Z | 4 |

| Temperature | 295 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.789 Mg/m³ |

| Absorption Coefficient | 3.94 mm⁻¹ |

| Reflections Collected | 14908 |

| Independent Reflections | 3137 |

| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.079 |

| Data / Restraints / Params | 3137 / 0 / 149 |

Experimental Protocols

Detailed methodologies for the synthesis of halogenated indazoles are crucial for researchers. Below are protocols for the synthesis of a di-halogenated indazole and the representative compound.

Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the synthesis of a di-halogenated indazole, which is structurally analogous to the target compound, this compound.[1]

-

Dissolution: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

-

Iodination: Prepare a solution of iodine (I₂) (15 mmol, 1.5 equiv.) in DMF (8 mL). Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will result in the precipitation of a white solid.

-

Isolation: Filter the solid and dry it to yield 6-Bromo-3-iodo-1H-indazole.[1]

Synthesis and Crystallization of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

-

Reaction Setup: In a flask, combine 3-Bromo-6-nitroindazole (1.2 g, 5 mmol), propargyl bromide (1.2 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), and tetra-n-butylammonium bromide (0.5 mmol) in tetrahydrofuran (THF) (40 ml).

-

Reaction: Stir the mixture for 24 hours.

-

Filtration: Filter the reaction mixture to remove solid residues.

-

Solvent Removal: Remove the THF under vacuum.

-

Purification: Separate the product by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system.

-

Crystallization: The purified compound is obtained as yellow crystals suitable for X-ray diffraction.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted indazole derivative.

Representative Signaling Pathway: Kinase Inhibition

Indazole derivatives are well-known as potent inhibitors of various protein kinases, which are crucial in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The diagram below represents a simplified, generic signaling pathway where an indazole derivative acts as a kinase inhibitor.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, analysis of structurally similar compounds provides valuable insights into the molecular geometry and packing of this important class of heterocycles. The synthetic protocols outlined herein offer robust methods for accessing di-halogenated indazoles, which serve as versatile intermediates for the development of novel therapeutic agents. The role of indazole derivatives as kinase inhibitors highlights the significance of this scaffold in targeting key signaling pathways implicated in various diseases. Further crystallographic studies on a wider range of substituted indazoles will undoubtedly contribute to the advancement of structure-based drug design.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,6-Dibromo-1H-indazole: A Technical Guide

For Immediate Release

The importance of solubility in drug development cannot be overstated. A compound's solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[1][2][3][4] For poorly soluble compounds, challenges in formulation can arise, potentially hindering their progression through the drug development pipeline.[3][4] Therefore, a thorough understanding and empirical determination of a compound's solubility is a foundational step in its evaluation as a potential therapeutic agent.

Data Presentation: A Framework for Solubility Analysis

To ensure clarity and comparability of solubility data for 3,6-Dibromo-1H-indazole, it is recommended to present the empirically determined values in a structured format. The following table provides a template for recording and comparing the thermodynamic solubility of the compound in a range of organic solvents at a specified temperature.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| e.g., Methanol | 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | 25 | e.g., HPLC-UV | ||

| e.g., Isopropanol | 25 | e.g., HPLC-UV | ||

| e.g., Acetone | 25 | e.g., HPLC-UV | ||

| e.g., Acetonitrile | 25 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | 25 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | 25 | e.g., HPLC-UV | ||

| e.g., Tetrahydrofuran (THF) | 25 | e.g., HPLC-UV | ||

| e.g., Dimethylformamide (DMF) | 25 | e.g., HPLC-UV | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC-UV |

Experimental Protocols: Determining Solubility

The following sections detail the robust methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[5][6] This method measures the concentration of a compound in a saturated solution at equilibrium.

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a constant temperature to reach equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in the early stages of drug discovery for high-throughput screening of large numbers of compounds.[7][8][9] It typically involves dissolving the compound in a high-concentration stock solution (usually in DMSO) and then diluting it into an aqueous or organic solvent.

Objective: To rapidly assess the apparent solubility of this compound in various solvents under non-equilibrium conditions.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader (nephelometer, UV-Vis spectrophotometer)

Procedure (Turbidimetric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Add the selected organic solvents to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound, signifying that its solubility limit has been exceeded. The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.

Visualization of Methodologies

The selection of an appropriate solvent and the determination of solubility follow a logical progression. The following diagram illustrates a typical workflow for this process.

Caption: A workflow for solvent screening and solubility determination.

This technical guide provides a foundational framework for the systematic evaluation of the solubility of this compound. By employing these standardized protocols, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

Tautomerism in 3,6-Dibromo-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A crucial aspect of their chemical behavior is the phenomenon of annular tautomerism, which significantly influences their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive examination of the tautomerism in 3,6-dibromo-1H-indazole. While direct experimental studies on the tautomeric equilibrium of this specific molecule are not extensively reported in publicly accessible literature, this document synthesizes information from analogous substituted indazoles and foundational principles of physical organic chemistry to provide a detailed overview. This guide covers the theoretical basis of tautomerism in the indazole ring, predicted tautomeric preferences for the 3,6-dibromo substituted system, and detailed experimental protocols for its empirical study.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common tautomers are the 1H-indazole and 2H-indazole forms.[1] Generally, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable and therefore predominates under most conditions, including in the gas phase, in solution, and in the solid state. The 2H-indazole, with a quinonoid structure, is typically higher in energy.[2]

The position of substituents on the indazole ring can influence the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the relative stabilities of the tautomers. For drug development professionals, understanding the predominant tautomeric form is critical as it affects molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.[3]

Tautomeric Equilibrium in this compound

Direct quantitative data on the tautomeric equilibrium of this compound is scarce. However, based on the known principles of indazole chemistry, the 1H-tautomer is expected to be the major form. The bromine atoms at the 3- and 6-positions are electron-withdrawing groups, which can influence the electron density of the heterocyclic ring and potentially affect the relative stabilities of the tautomers.

To definitively determine the tautomeric preference and the equilibrium constant (KT) for this compound, detailed experimental and computational studies are required.

References

Navigating the Landscape of Dibromoindazoles: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and therapeutic potential of dibromo-substituted 1H-indazoles, with a focus on the 3,6-dibromo isomer.

Core Chemical Properties and Data

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its role in developing protein kinase inhibitors and other therapeutic agents.[1][2] Brominated indazoles, in particular, serve as versatile intermediates for creating diverse molecular architectures through cross-coupling reactions.[2]

Quantitative data for various bromo- and dibromo-1H-indazole derivatives are summarized below to provide a comparative reference for the predicted properties of 3,6-Dibromo-1H-indazole.

| Property | 5,6-Dibromo-1H-indazole[3] | 6-Bromo-3-iodo-1H-indazole[4] | 3,5-Dibromo-1-Methyl-1H-indazole[5] | 6-bromo-3-methyl-1H-indazole[6] |

| CAS Number | 1781019-74-6 | 885521-88-0 | 52088-11-6 | 7746-27-2 |

| Molecular Formula | C₇H₄Br₂N₂ | C₇H₄BrIN₂ | C₈H₆Br₂N₂ | C₈H₇BrN₂ |

| Molecular Weight | 275.93 g/mol | 322.93 g/mol | 289.96 g/mol | 211.06 g/mol |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | 28.68 Ų | Not available | 28.7 Ų |

| LogP | 3.0879 | 2.93 | Not available | 2.6 |

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted anilines or related precursors.[2][7] The introduction of bromine atoms onto the indazole ring can be accomplished through direct bromination or by using brominated starting materials.

General Synthesis of the 1H-Indazole Core

A common strategy for synthesizing the 1H-indazole core involves the diazotization of a substituted 2-methylaniline followed by intramolecular cyclization.[8]

Experimental Protocol: Diazotization and Cyclization

-

Acetylation: Dissolve the starting 2-methylaniline derivative in a suitable solvent like chloroform. Add acetic anhydride while maintaining the temperature below 40°C.

-

Cyclization: To the reaction mixture, add potassium acetate followed by an alkyl nitrite (e.g., isoamyl nitrite). Heat the mixture to reflux (around 68°C) and maintain for an extended period (e.g., 20 hours).

-

Work-up: After completion, cool the reaction mixture and neutralize it to precipitate the indazole product.

-

Purification: The crude product can be purified using standard techniques such as column chromatography.

Bromination of the Indazole Ring

Direct bromination of the 1H-indazole core can be challenging due to potential side reactions and lack of regioselectivity. Over-bromination can lead to the formation of di- or tri-bromo substituted indazoles.[7] A more controlled approach involves the synthesis of a specific bromo-indazole isomer from a brominated precursor. For the synthesis of this compound, a plausible, though not explicitly documented, route would start from a 4-bromo-2-methylaniline derivative and involve a subsequent bromination step at the 3-position.

Experimental Protocol: Bromination at the 3-Position

-

Dissolution: Dissolve the 6-bromo-1H-indazole precursor in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium hydroxide (KOH).

-

Brominating Agent: Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Applications in Drug Development and Biological Significance

The indazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][9][10] Indazole derivatives are particularly prominent as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis.[2]

The bromine atoms on the indazole ring serve as crucial handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are commonly employed to introduce new functionalities at the brominated positions.[2]

While specific biological data for this compound is not available, the known activities of other brominated and dibrominated indazoles suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific isomer is warranted to explore its full potential in drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. parchem.com [parchem.com]

- 6. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Genesis of 3,6-Dibromo-1H-indazole: A Technical Exploration of its Synthesis

For researchers, scientists, and professionals in the field of drug development, the indazole scaffold represents a cornerstone in the design of novel therapeutics. Among its many derivatives, 3,6-Dibromo-1H-indazole stands as a crucial, albeit modestly documented, building block. This technical guide delves into the discovery and plausible first synthesis of this important molecule, providing a comprehensive overview of its synthetic pathway, experimental protocols, and characterization.

While a singular, seminal publication heralding the "discovery" of this compound remains elusive in readily accessible scientific literature, its existence and utility are well-established through its commercial availability and its appearance as an intermediate in various patented synthetic routes. The synthesis of this di-brominated indazole likely emerged from the broader exploration of halogenated indazoles, a class of compounds recognized for their versatile reactivity in medicinal chemistry.

Plausible Synthetic Pathway and Experimental Protocol

The most probable and historically logical route to the first synthesis of this compound involves the direct bromination of a mono-brominated precursor, specifically 6-Bromo-1H-indazole. This approach leverages the known reactivity of the indazole ring system towards electrophilic substitution.

Table 1: Key Reaction Components and Conditions

| Reactant/Reagent | Molecular Formula | Role | Key Considerations |

| 6-Bromo-1H-indazole | C₇H₅BrN₂ | Starting Material | Commercially available or synthesized via established methods. |

| Bromine (Br₂) | Br₂ | Brominating Agent | Highly corrosive and toxic; requires careful handling. |

| Acetic Acid (CH₃COOH) | C₂H₄O₂ | Solvent | Provides a polar, acidic medium for the reaction. |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | Quenching Agent | Neutralizes excess bromine after the reaction. |

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for the bromination of indazoles.

-

Dissolution: In a well-ventilated fume hood, dissolve 6-Bromo-1H-indazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine. The disappearance of the bromine's reddish-brown color indicates complete quenching.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with copious amounts of water to remove any residual acetic acid and salts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization Data

While a definitive set of characterization data from the very first synthesis is not available, the expected analytical data for this compound, based on its structure and data from analogous compounds, is summarized below.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₇H₄Br₂N₂ |

| Molecular Weight | 275.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not definitively reported, but expected to be higher than 6-bromo-1H-indazole (approx. 180-185 °C). |

| ¹H NMR | Aromatic protons would show characteristic shifts and coupling patterns, with the proton at the 7-position being the most downfield. The N-H proton would appear as a broad singlet. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbons attached to bromine would show characteristic shifts. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Synthetic Workflow Diagram

The logical flow of the synthesis of this compound can be visualized as follows:

Significance in Drug Discovery

The presence of two bromine atoms on the indazole scaffold of this compound offers medicinal chemists a versatile platform for further functionalization. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. This capability is crucial for the structure-activity relationship (SAR) studies that are fundamental to the drug discovery process. Although no specific signaling pathways are directly modulated by this compound itself, its derivatives are key components in the synthesis of potent inhibitors of various kinases and other biological targets implicated in diseases such as cancer and inflammatory disorders.

The logical relationship for its application in drug discovery can be represented as follows:

Navigating the Synthesis and Procurement of 3,6-Dibromo-1H-indazole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and utilization of 3,6-Dibromo-1H-indazole. While not a readily available catalog item, this document outlines potential pathways for its acquisition through custom synthesis, provides a plausible synthetic protocol based on established methodologies, and details essential quality control procedures.

Sourcing and Procurement: A Focus on Custom Synthesis

Our investigation reveals that this compound (CAS No. 885521-84-6) is not consistently stocked by major chemical suppliers. Therefore, researchers will likely need to engage a company specializing in custom chemical synthesis. The following table provides a list of potential suppliers who offer custom synthesis services and have a portfolio of related brominated indazole compounds, suggesting the capability to synthesize the target molecule.

| Supplier Category | Potential Vendors | Rationale for Inclusion |

| Custom Synthesis Specialists | Pharmaffiliates | Offers a wide range of pharmaceutical intermediates and custom synthesis services. |

| Ambeed | Provides a diverse catalog of building blocks and offers custom synthesis. | |

| ChemScene | Specializes in bioactive small molecules and provides custom synthesis services. | |

| BLD Pharm | Offers a broad range of reagents and intermediates with custom synthesis capabilities. | |

| Suppliers of Related Compounds | Sigma-Aldrich (Merck) | Lists numerous brominated indazole derivatives, indicating expertise in this chemical space. |

| Oakwood Chemical | Provides various substituted indazoles and offers custom synthesis. | |

| Biosynth | Offers a range of complex organic molecules and custom synthesis services. |

Proposed Synthesis Protocol for this compound

The following experimental protocol is a proposed synthetic route adapted from established methods for the synthesis of substituted indazoles, particularly the synthesis of 6-bromo-3-iodo-1H-indazole.[1] This procedure should be performed by trained chemists in a suitable laboratory setting.

Reaction Scheme:

A potential one-step bromination of 6-Bromo-1H-indazole.

Materials and Reagents:

-

6-Bromo-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure.

-

Extraction: To the resulting aqueous residue, add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quality Control and Characterization

Rigorous quality control is imperative to ensure the identity and purity of the synthesized this compound. The following analytical methods are recommended:

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound.[2][3][4][5] | A single major peak corresponding to the product with purity ≥95%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, and coupling patterns will be indicative of the dibrominated indazole core. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic pattern.[6][7][8] | The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing two bromine atoms.[7] |

Experimental Workflow for Quality Control:

A typical workflow for the quality control of synthesized this compound.

Potential Application in Signaling Pathways

Substituted indazoles are a class of privileged scaffolds in medicinal chemistry, often targeting protein kinases. While the specific targets of this compound are not yet fully elucidated, its derivatives could potentially modulate various signaling pathways implicated in diseases such as cancer.[1] Below is a representative diagram of a generic kinase signaling pathway that could be investigated.

A generic MAPK signaling pathway potentially targeted by indazole derivatives.

This guide provides a foundational framework for researchers to procure and validate this compound for their research endeavors. Due to the necessity of custom synthesis, close collaboration with a reputable chemical synthesis company is highly recommended to ensure the quality and timely delivery of this important research compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. moravek.com [moravek.com]

- 6. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,6-Dibromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3,6-Dibromo-1H-indazole, a valuable building block in medicinal chemistry. The synthesis commences with the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization to yield 6-Bromo-1H-indazole. Subsequent regioselective bromination at the C3 position affords the final product. This document outlines detailed experimental procedures, summarizes key quantitative data, and includes visual diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents, notably as kinase inhibitors for cancer treatment.[1] The specific compound, this compound, serves as a versatile intermediate, allowing for further functionalization at two distinct positions, thereby enabling the generation of diverse molecular libraries for drug discovery. The synthetic route detailed herein is robust and scalable, beginning from the readily available precursor, 4-bromo-2-methylaniline.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of 6-Bromo-1H-indazole: This step involves the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization to form the indazole ring.[1]

-

Bromination of 6-Bromo-1H-indazole: The intermediate, 6-Bromo-1H-indazole, is then subjected to electrophilic bromination to introduce a bromine atom at the C3 position.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline

This protocol is adapted from a procedure for the large-scale synthesis of 6-Bromo-1H-indazole.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-2-methylaniline | 186.04 | 95.0 g | 0.511 |

| Chloroform | 119.38 | 0.70 L | - |

| Acetic anhydride | 102.09 | 0.109 L | 1.16 |

| Potassium acetate | 98.14 | 14.6 g | 0.149 |

| Isoamyl nitrite | 117.15 | 0.147 L | 1.16 |

| Concentrated Hydrochloric Acid | 36.46 | 500 mL | - |

| 50% Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Heptane | 100.21 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform. Cool the solution and add 0.109 L of acetic anhydride while ensuring the temperature remains below 40°C.[1]

-

Diazotization and Cyclization: To the reaction mixture, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation. Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.[1]

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.[1]

Caption: Workflow for the synthesis of 6-Bromo-1H-indazole.

Step 2: Bromination of 6-Bromo-1H-indazole to this compound

This protocol describes a general method for the C3-bromination of indazoles using N-Bromosuccinimide (NBS).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |

| 6-Bromo-1H-indazole | 197.02 | 1.97 g | 10 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10 mmol |

| Acetonitrile | 41.05 | 50 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.97 g (10 mmol) of 6-Bromo-1H-indazole in 50 mL of acetonitrile.

-

Addition of Brominating Agent: Add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Workflow for the C3-bromination of 6-Bromo-1H-indazole.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

| Parameter | Step 1: Synthesis of 6-Bromo-1H-indazole | Step 2: Bromination of 6-Bromo-1H-indazole |

| Starting Material | 4-bromo-2-methylaniline | 6-Bromo-1H-indazole |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | N-Bromosuccinimide (NBS) |

| Solvent | Chloroform, Heptane | Acetonitrile |

| Reaction Temperature | Reflux at 68°C | Room Temperature |

| Reaction Time | 20 hours | Varies (TLC monitored) |

| Typical Yield | Moderate to High | Good to Excellent |

| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-bromo-2-methylaniline is toxic and should be handled with care.

-

Acetic anhydride is corrosive.

-

N-Bromosuccinimide is a lachrymator and should be handled carefully.

-

Concentrated acids and bases are highly corrosive. Handle with extreme caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-bromo-2-methylaniline. The two-step procedure is well-documented and can be adapted for various scales of production. The resulting product is a key intermediate for the synthesis of a wide array of biologically active molecules, making this protocol highly valuable for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Bromination of 1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the regioselective bromination of 1H-indazole, a critical scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies to achieve bromination at different positions of the indazole ring, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures and workflow visualizations.

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole ring is crucial for modulating these biological activities, and halogenation, particularly bromination, serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions.[1][3] However, the chemical reactivity of the indazole ring is complex, and achieving regioselective bromination can be challenging. This document details reliable protocols for the targeted bromination of 1H-indazole at the C3, C5, and C7 positions.

Regioselective Bromination Strategies

The regioselectivity of 1H-indazole bromination is highly dependent on the choice of brominating agent, solvent, and reaction conditions. Below are summaries and protocols for achieving selective bromination at key positions.

C3-Bromination

The C3 position of indazole is a common site for functionalization. While its reactivity is less than the C3 position of indole, several efficient methods for its bromination have been developed.[4]